molecular formula C15H21N3O B11747678 [(3-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(3-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11747678
M. Wt: 259.35 g/mol
InChI Key: SDEFPFNREDYSGR-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by the presence of a methoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methoxybenzyl chloride with {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazolyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (3-hydroxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine.

    Reduction: Formation of reduced pyrazolyl derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which (3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the pyrazolyl group may engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with similar compounds such as:

    (3-hydroxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Differing by the presence of a hydroxyl group instead of a methoxy group.

    (3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Differing by the substitution on the pyrazolyl group.

The uniqueness of (3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-12(2)18-14(7-8-17-18)11-16-10-13-5-4-6-15(9-13)19-3/h4-9,12,16H,10-11H2,1-3H3

InChI Key

SDEFPFNREDYSGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)OC

Origin of Product

United States

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